1,2,5-Thiadiazol-3-amine, 4-(2-thienyl)-

Description

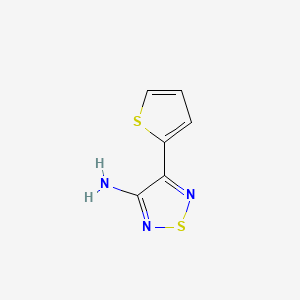

1,2,5-Thiadiazol-3-amine, 4-(2-thienyl)-, is a heterocyclic compound featuring a thiadiazole core fused with a thiophene (2-thienyl) substituent. The thiadiazole ring, characterized by two nitrogen and one sulfur atom in a five-membered arrangement, contributes to its electronic and steric properties, making it a candidate for diverse pharmacological and material science applications.

Properties

CAS No. |

88089-51-4 |

|---|---|

Molecular Formula |

C6H5N3S2 |

Molecular Weight |

183.3 g/mol |

IUPAC Name |

4-thiophen-2-yl-1,2,5-thiadiazol-3-amine |

InChI |

InChI=1S/C6H5N3S2/c7-6-5(8-11-9-6)4-2-1-3-10-4/h1-3H,(H2,7,9) |

InChI Key |

ATUBFDZCXOULDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NSN=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycle Variations :

- 1,2,4-Thiadiazoles (e.g., 3-phenyl-1,2,4-thiadiazol-5-amine, ): The 1,2,4-thiadiazole isomer differs in nitrogen atom positions, altering electronic distribution. For instance, 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine () exhibits dihedral angles of 18.2°–30.3° between the thiadiazole and pyridine rings, influencing intermolecular hydrogen bonding and crystal packing .

- 1,3,4-Thiadiazoles (e.g., 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl-1,2,4-triazole-3-thione, ): The 1,3,4-isomer shows enhanced structural flexibility for functionalization, enabling dual heterocyclic systems (triazole + thiadiazole) with synergistic bioactivity .

Substituent Effects :

- Aryl Groups : 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine () demonstrates how electron-withdrawing substituents (e.g., -Cl) enhance stability and modulate antibacterial activity.

Antimicrobial Activity :

- Broad-Spectrum Antibacterial : 5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones () show Gram-positive selectivity, with compound 9a (piperazinylmethyl derivative) exhibiting broad-spectrum activity .

Anticancer Potential:

Physicochemical Properties

- Crystallography : The dihedral angle between thiadiazole and substituent rings (e.g., 18.2°–30.3° in pyridyl derivatives, ) affects molecular packing and stability .

- Hydrogen Bonding : N–H···N interactions in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine create 2D supramolecular networks, enhancing crystalline stability compared to alkyl-substituted analogs .

Preparation Methods

A novel photochemical strategy enables the synthesis of 1,2,5-thiadiazole derivatives through singlet oxygen-mediated ring contraction. Thiadiazines bearing a 2-thienyl substituent undergo a [3 + 2] cycloaddition with singlet oxygen (generated via energy transfer from the excited substrate), followed by endoperoxide formation and selective carbon excision (Figure 1). For example, irradiation of 3-(2-thienyl)-1,2,6-thiadiazine in dimethylformamide (DMF) under aerobic conditions yields 4-(2-thienyl)-1,2,5-thiadiazol-3-amine 1-oxide as the primary product. The reaction proceeds at ambient temperature with complete atom economy, though subsequent reduction steps may be required to convert the sulfoxide to the desired thiadiazol-3-amine.

Optimization Insights :

- Light Source : Visible light (450–500 nm) is optimal for substrate excitation.

- Solvent Compatibility : Reactions proceed efficiently in green solvents (e.g., ethyl acetate) and polar aprotic solvents.

- Oxygen Sensitivity : Strict exclusion of moisture improves yields, as hydrolysis competes with ring contraction.

Aminolysis of 1,2,3-Dithiazole Precursors

5H-1,2,3-Dithiazole-5-thiones serve as versatile intermediates for constructing 1,2,5-thiadiazole cores. Treatment of 3-(2-thienyl)-5H-1,2,3-dithiazole-5-thione with primary amines (e.g., ammonium hydroxide) induces nucleophilic attack at the sulfur atom, leading to dithiazole ring opening and subsequent cyclization to form 4-(2-thienyl)-1,2,5-thiadiazol-3-amine (Figure 2). This method benefits from mild conditions (room temperature, aqueous ethanol) and high functional group tolerance.

Experimental Protocol :

- Dissolve 3-(2-thienyl)-5H-1,2,3-dithiazole-5-thione (1.0 equiv) in anhydrous ethanol.

- Add aqueous NH4OH (2.0 equiv) dropwise at 0°C.

- Stir for 12 hours at room temperature.

- Isolate the product via vacuum filtration (typical yield: 65–75%).

Mechanistic Details :

The reaction proceeds through thione-to-amine substitution, followed by intramolecular cyclization and elimination of elemental sulfur. X-ray crystallography confirms the regioselectivity of thienyl group retention at the 4-position.

Cyclization of Thiosemicarbazide Derivatives

Classical cyclization routes using thiosemicarbazides offer a scalable pathway to 1,2,5-thiadiazoles. Thiosemicarbazides functionalized with a 2-thienyl group undergo base-mediated cyclization in the presence of carbon disulfide or thiophosgene. For instance, heating 2-thienyl-substituted thiosemicarbazide with CS2 in ethanol containing potassium hydroxide generates the corresponding 1,2,5-thiadiazol-3-amine via intermediate dithiocarbamate formation (Figure 3).

Key Considerations :

- Temperature Control : Cyclization requires heating to 140°C to overcome kinetic barriers.

- Byproduct Management : Alkali metal sulfides (e.g., K2S) precipitate during the reaction, necessitating efficient filtration.

Cross-Coupling Functionalization of Preformed Thiadiazoles

Post-cyclization functionalization via cross-coupling reactions provides a modular route to introduce the 2-thienyl group. Suzuki-Miyaura coupling of 4-bromo-1,2,5-thiadiazol-3-amine with 2-thienylboronic acid in the presence of Pd(PPh3)4 achieves selective arylation at the 4-position (Figure 4). This method is advantageous for late-stage diversification but requires pre-functionalized thiadiazole intermediates.

Representative Conditions :

- Catalyst : Pd(PPh3)4 (5 mol%)

- Base : Na2CO3 (2.0 equiv)

- Solvent : Toluene/water (3:1)

- Yield : 50–60% after column chromatography

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,2,5-thiadiazol-3-amine derivatives, and how can these methods be adapted for 4-(2-thienyl)-substituted analogs?

- Methodology : Thiadiazole cores are typically synthesized via cyclization reactions. For example, thiosemicarbazide reacts with carboxylic acids (e.g., pyridinecarboxylic acid) under thermal conditions (363 K, 6 hours) to form the thiadiazole ring . Adapting this for 4-(2-thienyl) substitution would involve using 2-thiophenecarboxylic acid as a precursor. Alternative approaches include ultrasound-assisted synthesis, which reduces reaction time and improves yield by enhancing reagent interaction via cavitation effects .

Q. What spectroscopic and crystallographic techniques are essential for characterizing 1,2,5-thiadiazol-3-amine derivatives?

- Methodology :

- NMR : H and C NMR confirm proton environments and carbon frameworks. For example, NH protons in thiadiazoles resonate near δ 6.8–7.1 ppm in DMSO-d .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., N–H···N hydrogen bonds in crystal lattices) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of thiophenyl groups).

Q. What biological activities are commonly associated with thiadiazole derivatives, and how are these assays designed?

- Methodology : Thiadiazoles exhibit antimicrobial, insecticidal, and fungicidal activities. Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination against Staphylococcus aureus or E. coli) .

- Antifungal : Agar diffusion assays using Candida albicans .

- Structure-activity relationship (SAR) : Modifying the 4-(2-thienyl) group may enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the synthesis and predict reactivity of 4-(2-thienyl)-1,2,5-thiadiazol-3-amine?

- Methodology :

- Density Functional Theory (DFT) : Calculates transition-state energies to identify favorable reaction pathways (e.g., cyclization barriers in thiadiazole formation) .

- Molecular docking : Predicts binding affinity to biological targets (e.g., fungal cytochrome P450 enzymes) .

- Solvent effects : COSMO-RS simulations optimize solvent selection for reaction efficiency .

Q. How do structural modifications at the 4-position (e.g., thienyl vs. phenyl) influence electronic properties and bioactivity?

- Methodology :

- Electron-withdrawing/donating effects : Cyclic voltammetry measures redox potentials; 2-thienyl groups increase π-conjugation, enhancing charge transfer .

- X-ray photoelectron spectroscopy (XPS) : Quantifies sulfur and nitrogen electronic environments .

- Bioactivity correlation : Compare IC values of analogs to establish substituent effects .

Q. How can contradictory data in biological activity studies (e.g., varying MIC values across studies) be resolved?

- Methodology :

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability .

- Meta-analysis : Pool data from multiple studies, adjusting for factors like solvent choice (DMSO vs. water) .

- Crystallographic validation : Ensure compound purity and correct stereochemistry before testing .

Q. What strategies improve regioselectivity in derivatizing 1,2,5-thiadiazol-3-amine at the 4-position?

- Methodology :

- Directed ortho-metalation : Use lithium bases to activate specific positions on the thienyl ring for functionalization .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups .

- Protecting groups : Temporarily block the NH group to prevent side reactions during substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.